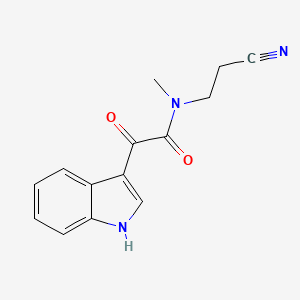

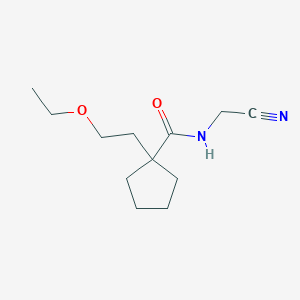

1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine, also known as MTEA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Applications in Organic Synthesis and Material Science

1,2,4-Triazoles, including derivatives like "1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine," are pivotal in the fine organic synthesis industry. These compounds serve as foundational materials for producing a broad spectrum of products across various sectors, including pharmaceuticals, agricultural chemicals, dyes, and high-energy materials. Their utility extends to the creation of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, showcasing their versatility in applied sciences, biotechnology, energy, and chemistry sectors (Nazarov et al., 2021).

Pharmaceutical and Agricultural Applications

The 1,2,4-triazole moiety, by extension derivatives such as "1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine," is integral in pharmaceuticals and agriculture. In agriculture, these derivatives are utilized in the mass production of insecticides, fungicides, plant growth regulators, and retardants. Their role in medicine is highlighted in the production of drugs like furazonal, which shows antimicrobial effects, and cardiotril, a cardiological drug with anti-ischemic and membrane stabilizing effects, indicating their importance in both plant protection and human health (Nazarov et al., 2021).

Material Science Innovations

In the domain of material science, 1,2,4-triazole derivatives are researched for their potential in creating proton-conducting polymeric membranes. These materials are particularly promising for the development of fuel cell membranes due to their ability to significantly improve basic characteristics like film-forming ability, thermal stability, and electrochemical stability. Their high ionic conductivity under anhydrous conditions at elevated temperatures positions them as suitable for high-performance applications in energy technology (Prozorova & Pozdnyakov, 2023).

Eco-friendly Synthesis and Green Chemistry

The synthesis and application of 1,2,4-triazole derivatives, including "1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine," are aligning with principles of green chemistry. Advances in eco-friendly procedures for triazole synthesis via copper-catalyzed azide-alkyne cycloadditions (CuAAC) are notable, with research focusing on developing new, easily recoverable catalysts that are non-toxic, environmentally friendly, and exhibit high yields. These methodologies not only offer a sustainable approach to triazole synthesis but also have wide-ranging applications in drug development and other sectors, underscoring the importance of 1,2,4-triazoles in advancing eco-friendly chemical processes (de Souza et al., 2019).

properties

IUPAC Name |

1-(1-methyltriazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4(6)5-3-9(2)8-7-5/h3-4H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIUETQFTNIZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2637184.png)

![3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride](/img/structure/B2637186.png)

![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2637187.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2637194.png)

![6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2637198.png)

![2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide](/img/structure/B2637202.png)